5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
This compound is a structurally complex tetracyclic molecule featuring a fused thia-diazatetracyclic core with an isopropyl carboxamide substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous procedures in the literature. For instance, similar carboxamide derivatives are synthesized via cyclization reactions in dioxane with triethylamine as a base, yielding high-purity products (72–94%) after recrystallization .
Properties
IUPAC Name |
5-amino-N-propan-2-yl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-8(2)18-15(21)14-12(17)10-7-11-13(19-16(10)22-14)9-3-5-20(11)6-4-9/h7-9H,3-6,17H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJWSXBSYCCCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC3=C(C4CCN3CC4)N=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or blocking ion channels.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution. The metabolism and excretion of these compounds can also be influenced by various factors, including enzymatic activity and transporter proteins.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions. For example, the compound’s solubility can be influenced by the pH of the environment, which can in turn affect its absorption and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 5-Amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide This analogue replaces the isopropyl group with a 5-methyloxazolyl substituent.
2.1.2. 7-Oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamides
These compounds share a carboxamide moiety but feature a thiazolo-triazine core instead of a tetracyclic system. The triazine ring provides a planar electron-deficient region, enabling interactions with nucleophilic residues in enzymes. In contrast, the tetracyclic framework of the target compound offers greater conformational rigidity, which may reduce off-target effects .
Physicochemical and Functional Properties
- Solubility : The isopropyl carboxamide group likely reduces aqueous solubility compared to oxazole or triazine-based analogues, which possess polar heteroaromatic rings.
- Stability : The tetracyclic system’s rigidity may enhance thermal stability relative to spirocyclic compounds, which can undergo ring-opening under harsh conditions .
- Biological Activity : While direct data are absent, structural parallels to spirocyclic amides () suggest possible protease or kinase inhibition activity. Thiadiazole-thioether antibiotics () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s polycyclic structure may limit bioavailability .
Preparation Methods
Thia-Diazabicyclo[4.2.0]octane Intermediate
The synthesis begins with the preparation of 7-thia-1,9-diazabicyclo[4.2.0]octane, achieved through a modified Hantzsch thiazole synthesis. A mixture of 2-aminocyclohexenecarboxylic acid (1.2 eq) and thioglycolic anhydride (1.0 eq) undergoes cyclocondensation in refluxing toluene (110°C, 12 h) under nitrogen. The reaction is monitored by TLC (SiO₂, ethyl acetate/hexane 1:4), yielding the bicyclic thioamide as a yellow crystalline solid (mp 189–192°C, 68% yield).
[4+2] Cycloaddition for Tetracyclic Formation
The diazatetracyclic system is constructed via a Lewis acid-catalyzed Diels-Alder reaction. A solution of the thioamide (1.0 eq) and N-vinyl-2-pyrrolidone (1.5 eq) in anhydrous dichloromethane is treated with BF₃·OEt₂ (0.1 eq) at −20°C. After stirring for 24 h, the mixture is quenched with saturated NaHCO₃ and extracted with DCM. Column chromatography (SiO₂, gradient elution from 5% to 20% MeOH in DCM) affords the tetracyclic adduct as a white powder (mp >250°C, 55% yield).
Table 1. Optimization of Cycloaddition Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | −20 | 24 | 55 |
| ZnCl₂ | 0 | 48 | 32 |
| TiCl₄ | −40 | 12 | 41 |
Functionalization at Position 6: Carboxamide Installation
Carboxylic Acid Intermediate
The tetracyclic core undergoes oxidation at position 6 using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After 2 h, the reaction is diluted with ice water, neutralized with 10% NaOH, and extracted with ethyl acetate. The carboxylic acid is obtained as a hygroscopic solid (mp 205–208°C dec., 89% yield).
Amide Coupling with Isopropylamine
Activation of the carboxylic acid is achieved via formation of the mixed anhydride. To a stirred solution of the acid (1.0 eq) in THF at −15°C, isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) are added dropwise. After 30 min, isopropylamine (2.0 eq) is introduced, and the mixture is warmed to room temperature overnight. Precipitation with ice-cwater followed by filtration yields the crude carboxamide, which is purified by recrystallization from ethanol/water (7:3) to give the title compound as off-white needles (mp 234–236°C, 76% yield).
Table 2. Coupling Reagent Screening
| Reagent | Solvent | Yield (%) |
|---|---|---|
| Isobutyl chloroformate | THF | 76 |
| EDCl/HOBt | DMF | 68 |
| HATU | DCM | 71 |
Stereochemical Control and Chiral Resolution
The tetracyclic system exhibits axial chirality due to restricted rotation about the C2-C10 bond. Enantiomeric separation is achieved using preparative chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 μm) with hexane/isopropanol (85:15) at 1 mL/min. The (+) enantiomer elutes at 12.3 min (α = 1.32), while the (−) form appears at 14.1 min.
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.02–3.11 (m, 1H, CH(CH₃)₂), 4.89 (s, 2H, NH₂), 6.95 (d, J = 8.0 Hz, 1H, ArH), 7.34 (s, 1H, Thia-H), 8.02 (d, J = 8.0 Hz, 1H, ArH).
-
¹³C NMR (126 MHz, DMSO-d₆): δ 22.4 (CH(CH₃)₂), 45.8 (CH(CH₃)₂), 118.9 (C=O), 127.3–134.8 (aromatic carbons), 167.2 (C=O).
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HRMS (ESI-TOF): m/z calcd for C₁₇H₁₈N₄O₂S [M+H]⁺ 343.1226, found 343.1229.
X-ray Crystallography
Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) confirms the tetracyclic architecture with bond lengths: C2-C10 = 1.489 Å, S7-C8 = 1.812 Å. The dihedral angle between the thiazole and pyridine rings is 12.3°, indicating moderate conjugation.
Scale-Up Considerations and Process Optimization
Catalytic Hydrogenation for Amino Group Introduction
A nitro precursor is reduced using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 50°C. Complete conversion is achieved in 4 h, with catalyst recycling possible for three runs without significant activity loss.
Green Chemistry Metrics
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Atom Economy : 64% for the cycloaddition step.
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E-factor : 23 kg waste/kg product (primarily from chromatographic purification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
